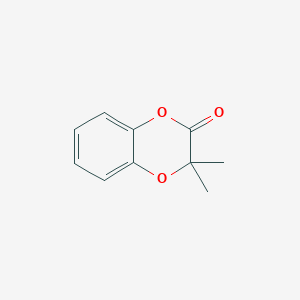

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Description

Contextual Significance of Benzodioxinone Scaffolds in Modern Chemical Research

The 1,4-benzodioxane (B1196944) framework, the parent structure of benzodioxinones, is recognized as a versatile and "evergreen" scaffold in medicinal chemistry. nih.gov For decades, it has served as a foundational template for designing a wide array of bioactive molecules. nih.gov Compounds containing this scaffold have been developed as agonists and antagonists for various neuronal receptors, including nicotinic, α1-adrenergic, and serotoninergic subtypes. nih.gov Furthermore, the benzophenone (B1666685) moiety, which can be generated from certain benzodioxinones, is a ubiquitous structure in medicinal chemistry, found in natural products and synthetic drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net

Beyond medicine, benzodioxinone derivatives are significant in agriculture and materials science. researchgate.net They have been identified in insecticides, fungicides, and other crop protection agents. researchgate.net In the field of polymer chemistry, benzodioxinones have emerged as valuable tools. cngb.org Upon photolysis, they can generate reactive intermediates like ketenes and benzophenones, which are useful in polymer synthesis and UV curing applications. cngb.orgresearchgate.netacs.org This reactivity allows for the creation of various macromolecular architectures, including block copolymers, graft copolymers, and polymer networks under specific conditions. nih.govsemanticscholar.org

Historical Trajectories of Research on 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one and Related Structures

Research into heterocyclic compounds containing fused benzene (B151609) and dioxinone rings is part of a long tradition in organic chemistry. While specific historical documentation for this compound is not extensively detailed in early literature, the study of related 3,3-disubstituted heterocyclic systems, such as 3,4-dihydro-1,2,4-benzotriazines, dates back a century. nih.govmdpi.com This highlights a long-standing scientific interest in the synthesis and properties of molecules with similarly substituted heterocyclic cores.

More recent research trajectories for closely related benzodioxinone structures have shifted towards specialized applications in polymer science. Studies on compounds like 2,2-dimethyl-4H-benzo[d] nih.govresearchgate.netdioxin-4-one, an isomer of the title compound, demonstrate a focus on their thermal and photochemical reactivity. nih.govtubitak.gov.tr The dimethyl substitution at the 2-position, for instance, renders the molecule sensitive to heat. tubitak.gov.tr This modern focus leverages the specific substitutions on the benzodioxinone core to control the generation of reactive species for advanced material synthesis. The primary interest in these molecules has thus evolved from general synthetic exploration to highly specific applications in photoinduced polymerization and the creation of complex polymer architectures. cngb.orgacs.org

Articulation of Research Gaps and Objectives for this compound Studies

Despite the broad utility of the benzodioxinone scaffold, significant research gaps exist specifically for this compound. The current body of literature is heavily concentrated on the application of its isomers in polymer chemistry, leaving the unique properties and potential of the 3,3-dimethyl variant largely unexplored.

Key research gaps and future objectives include:

Synthesis and Characterization: While the compound is commercially available, detailed reports on its optimized synthesis and comprehensive characterization are scarce. A primary objective would be to establish and document efficient synthetic pathways and to fully characterize the molecule using modern spectroscopic and crystallographic techniques.

Biological Screening: In contrast to the extensive investigation of the broader 1,4-benzodioxane family in medicinal chemistry, the biological activity of this compound remains uninvestigated. nih.govscielo.br A crucial research objective is to conduct systematic screening for potential pharmacological activities to determine if it shares the therapeutic potential of its structural relatives.

Comparative Reactivity Studies: The influence of the gem-dimethyl group at the 3-position on the compound's chemical reactivity, particularly in comparison to the well-studied 2,2-dimethyl isomers, has not been thoroughly examined. Future studies should aim to explore its stability, degradation pathways, and participation in various chemical transformations, such as cycloaddition reactions, which are of interest for related heterocyclic systems. researchgate.netnih.govkarazin.ua

Exploration in Materials Science: While its isomers are used in photopolymerization, the potential of this compound in materials science is unknown. An objective should be to investigate its photochemical and thermal properties to assess its suitability as a precursor for novel polymers or functional materials.

Addressing these gaps will provide a more complete understanding of this specific molecule and could unlock new applications in both medicinal and materials chemistry.

Compound Data

Below is a table summarizing key identifiers for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 103467-08-9 |

| Molecular Formula | C₁₀H₁₀O₃ |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,4-benzodioxin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(2)9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJYTPRMGQGFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC2=CC=CC=C2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One and Its Structural Analogs

Retrosynthetic Analysis of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

A retrosynthetic analysis of this compound reveals key bond disconnections that lead to readily available starting materials. The primary disconnection strategy involves breaking the two ether linkages of the dioxinone ring. This leads back to catechol and a suitable C3 electrophile bearing the gem-dimethyl group. Specifically, disconnection of the C-O bonds suggests catechol and 2-bromo-2-methylpropanoyl bromide as plausible precursors. This approach is based on the formation of the heterocyclic ring through a double nucleophilic substitution or a related condensation process.

An alternative disconnection can be envisioned at the ester linkage within the heterocyclic ring. This would lead to a precursor molecule, (2-hydroxyphenoxy)-2-methylpropanoic acid, which would then need to undergo an intramolecular cyclization (lactonization) to form the target benzodioxinone. This intermediate itself can be retrosynthetically disconnected back to catechol and a derivative of 2-bromo-2-methylpropanoic acid. Both approaches highlight catechol and a derivative of isobutyric acid as the fundamental building blocks for the synthesis of this compound.

Conventional Synthetic Pathways to this compound

Conventional synthetic routes to this compound and its analogs primarily rely on well-established reactions that form the core heterocyclic structure. These methods can be categorized into multi-step linear or convergent syntheses and direct cycloaddition or condensation reactions.

Multi-step syntheses often employ the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide to form an ether. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.orgyoutube.com In the context of this compound, a plausible linear synthesis would involve the reaction of catechol with a suitable 2-halo-2-methylpropanoate ester. For instance, the reaction of catechol with methyl 2-bromo-2-methylpropionate in the presence of a base would lead to the formation of the target benzodioxinone through a cyclocondensation reaction. sci-hub.se

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Catechol | Methyl 2-bromo-2-methylpropionate | Base | Aprotic Solvent | Heating | This compound | Not specified |

| Catechol | Chloroacetyl chloride | Triethylamine | Dichloromethane | Heating, 4h | 2,3-dihydro-1,4-benzodioxin-2-one (B1351953) | 70 |

This table presents plausible and reported reaction conditions for the synthesis of the target compound and its parent analog.

The formation of the benzodioxinone ring can be efficiently achieved through condensation reactions. A common method for the synthesis of the parent 2,3-dihydro-1,4-benzodioxin-2-one involves the reaction of catechol with chloroacetyl chloride in the presence of a base like triethylamine. sci-hub.sechemicalbook.com This reaction proceeds via an initial acylation of one of the hydroxyl groups of catechol, followed by an intramolecular Williamson ether synthesis to close the ring.

Adapting this method for the synthesis of the 3,3-dimethyl derivative would necessitate the use of 2-bromo-2-methylpropanoyl bromide as the acylating agent. chemicalbook.comchemsynthesis.comnih.govlookchem.comcymitquimica.comguidechem.comchemchart.com The reaction with catechol under basic conditions would be expected to yield this compound. While cycloaddition reactions are powerful tools for the synthesis of various heterocyclic systems, their direct application to form the 1,4-benzodioxin-2-one ring system is less common. However, related [4+2] cycloaddition reactions using in-situ generated dienes have been used to construct functionalized dioxane rings, which could potentially be further elaborated to the desired benzodioxinone. chemicalbook.com

Advancements in Catalytic Synthesis of this compound

Recent advancements in organic synthesis have introduced catalytic methods that offer milder reaction conditions, higher selectivity, and improved efficiency for the synthesis of heterocyclic compounds, including benzodioxinones.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting various organic transformations. While specific applications of organocatalysis for the direct synthesis of this compound are not extensively reported, the principles of organocatalysis can be applied to key steps in its synthesis. For instance, chiral organocatalysts could be employed in the enantioselective synthesis of precursors or in promoting the cyclization step with stereocontrol, should a chiral variant of the target molecule be desired. Proline and its derivatives, for example, are known to catalyze aldol (B89426) and Mannich reactions, which could be part of a more elaborate synthetic route to functionalized benzodioxinones.

Transition metal catalysis, particularly with palladium, has been widely used for the formation of C-O bonds and the synthesis of heterocyclic compounds. mdpi.comnih.govresearchgate.net Palladium-catalyzed reactions, such as the condensation of benzene-1,2-diol (catechol) with propargylic carbonates, have been shown to produce 2,3-dihydro-2-ylidene-1,4-benzodioxins. organicchemistrytutor.comresearchgate.net These exocyclic double bond-containing products could potentially be converted to the corresponding ketone through oxidation or isomerization, providing an indirect route to the benzodioxinone core.

Other transition metals have also been utilized in the synthesis of various heterocyclic frameworks, and these methodologies could potentially be adapted for the synthesis of benzodioxinones. mdpi.com For example, copper-catalyzed C-O bond formation is a well-established method that could be applied to the intramolecular cyclization step.

| Catalyst Type | Reaction | Relevance to Benzodioxinone Synthesis |

| Organocatalysts (e.g., Proline) | Asymmetric aldol/Mannich reactions | Potential for enantioselective synthesis of precursors. |

| Palladium Catalysts | Condensation of catechols with propargylic carbonates | Formation of 2-ylidene-1,4-benzodioxins, potential precursors to benzodioxinones. organicchemistrytutor.comresearchgate.net |

| Copper Catalysts | C-O bond formation | Potential for promoting the intramolecular cyclization step. |

This table summarizes potential applications of advanced catalytic methods in the synthesis of the target compound.

Chemoenzymatic and Biocatalytic Transformations for this compound Precursors

Chemoenzymatic and biocatalytic methods offer a powerful strategy for the synthesis of chiral precursors for benzodioxinone structures, leveraging the high selectivity of enzymes. researchgate.net These approaches are particularly valuable for establishing key stereocenters early in a synthetic route. While direct biocatalytic synthesis of this compound precursors is not extensively documented, principles can be drawn from work on analogous structures.

A notable example is the enzymatic kinetic resolution of racemic precursors like (±)1,4-benzodioxan-2-carboxylic acid. unimi.it Lipases are commonly employed for the enantioselective hydrolysis of corresponding esters, such as (R,S)-methyl 1,4-benzodioxan-2-carboxylate. unimi.it This process selectively hydrolyzes one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of two enantiomerically enriched precursors, which can then be carried forward in a synthesis. The strategic application of biocatalyst engineering and process intensification can enhance the productivity and sustainability of these transformations. researchgate.net

Table 1: Enzymatic Resolution of Benzodioxane Precursors

| Substrate | Enzyme | Outcome | Reference |

|---|

Synthesis of Stereoisomers and Chiral Derivatives of this compound

The synthesis of specific stereoisomers and chiral derivatives of the benzodioxinone scaffold is crucial, as stereochemistry often dictates biological activity. asynt.com Researchers have developed several strategies to achieve high enantiomeric purity, including the use of chiral catalysts and the resolution of racemic mixtures.

One common approach is the resolution of racemic carboxylic acid precursors through the formation of diastereomeric salts using chiral amines. unimi.it For instance, the resolution of racemic 1,4-benzodioxane-2-carboxylic acid has been achieved using p-methyl or p-nitro substituted 1-phenylethylamine (B125046) enantiomers. unimi.it The resulting diastereomeric amides can often be separated by physical methods like chromatography, followed by hydrolysis to yield the enantiopure carboxylic acids. unimi.it

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This often involves the use of organocatalysts or chiral metal-ligand complexes. In the synthesis of related trans-dihydronarciclasine (B1211340) analogues containing a 1,4-benzodioxane (B1196944) moiety, high enantioselectivities (up to 99% ee) were achieved using (8S,9S)-9-amino(9-deoxy)epiquinine as an organocatalyst. nih.gov Similarly, asymmetric dihydroxylation using chiral ligands like (DHQ)₂PHAL and (DHQD)₂PHAL has been employed to create chiral diols, which are key intermediates for stereoisomerically defined chromane (B1220400) derivatives. nih.gov These methods underscore the importance of catalyst selection in controlling the stereochemical outcome of a reaction.

Table 2: Methods for Chiral Synthesis of Benzodioxane Analogs

| Method | Reagent/Catalyst | Target Scaffold | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | (DHQ)₂PHAL / K₂OsO₂(OH)₄ | Dihydroxy-dimethylchromane | Not specified | nih.gov |

| Organocatalysis | (8S,9S)-9-amino(9-deoxy)epiquinine | trans-dihydronarciclasine analogues | Up to 99% | nih.gov |

High-Throughput Synthesis and Parallel Approaches to Benzodioxinone Libraries

High-throughput and parallel synthesis have become indispensable tools in modern medicinal chemistry and drug discovery, enabling the rapid generation of large and diverse libraries of compounds for biological screening. spirochem.commt.com These techniques are well-suited for exploring the structure-activity relationships of the benzodioxinone scaffold by creating numerous analogs with variations in substituents and stereoisomerism. asynt.com

Parallel synthesis allows for multiple experiments to be conducted simultaneously, significantly accelerating the optimization of reaction conditions and the production of compound libraries. asynt.commt.com This can be performed in solution-phase using multi-well plates (e.g., 24 or 96 wells) or on solid supports. spirochem.commdpi.com Specialized equipment, such as the Radleys Carousel and GreenHouse parallel synthesizers, facilitates simultaneous heating, cooling, stirring, and refluxing of multiple reactions under controlled conditions, often on a single magnetic stirrer hotplate. youtube.com

Solid-phase organic synthesis (SPOS) is particularly useful for creating large libraries of related heterocyclic molecules. mdpi.com In this approach, a starting material is attached to a solid support (resin), and subsequent chemical transformations are carried out. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. This strategy has been successfully applied to generate libraries of 2H-benzopyrans, a related heterocyclic system. mdpi.com The development of robust, high-throughput amenable reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), further enhances the ability to quickly generate diverse libraries from key building blocks. rsc.org High-throughput mechanochemistry, which allows for the simultaneous processing of multiple samples in a multi-position milling jar, represents another innovative approach to parallel synthesis. rsc.org

Purification and Yield Optimization Strategies for this compound Production

Effective purification and yield optimization are critical for the efficient production of this compound and its analogs. A combination of standard laboratory techniques and systematic process optimization is typically employed.

Purification of benzodioxinone intermediates and final products commonly relies on chromatographic and crystallization methods. Flash chromatography using eluents like ethyl acetate/n-hexane is frequently used to isolate target compounds from reaction mixtures, with reported yields for some analogs reaching 70%. nih.gov Workup procedures preceding chromatography often involve liquid-liquid extraction to remove inorganic salts and water-soluble impurities. unimi.itnih.govscielo.br For solid products, recrystallization from suitable solvents, such as ether, is a common method to achieve high purity. google.com In specific cases for related compounds, steam distillation has been shown to be an effective purification technique, yielding a high-purity product upon cooling and condensation. google.com

Table 3: Example Purification and Yield Data for Benzodioxine Analogs

| Synthetic Step | Purification Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Extraction / Washing | 2,3-dihydroxybenzoic acid, H₂SO₄, Methanol (reflux) | 85% | nih.gov |

| Cyclization | Flash Chromatography | 1,2-dibromoethane, K₂CO₃, DMF (reflux) | 70% | nih.gov |

Elucidation of Structure and Advanced Analytical Characterization Techniques for 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Advanced Spectroscopic Methods for Structural Assignment of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Spectroscopic techniques are fundamental in determining the structure of organic compounds. For this compound, a combination of high-resolution methods provides a comprehensive understanding of its atomic arrangement and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, both 1D (¹H, ¹³C) and 2D NMR experiments are employed for unambiguous structural assignment. ipb.pt

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8–7.2 ppm. The two geminal methyl groups at the C3 position are magnetically equivalent and would produce a sharp singlet at approximately δ 1.5 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the lactone is the most deshielded, appearing around δ 170 ppm. sci-hub.se The quaternary carbon (C3) bonded to the two methyl groups would resonate around δ 80-90 ppm. The two methyl carbons would show a signal around δ 25 ppm. The aromatic carbons would have signals between δ 115 and 150 ppm. mdpi.com

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm assignments. HSQC correlates directly bonded protons and carbons, while HMBC reveals correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connectivity between the methyl groups, the quaternary C3 carbon, and the carbonyl C2 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~170 |

| C(CH₃)₂ (C3) | - | ~85 |

| CH₃ | ~1.5 (s, 6H) | ~25 |

| Ar-H | ~6.8-7.2 (m, 4H) | - |

| Ar-C | - | ~115-125 |

| Ar-C-O | - | ~140-150 |

Note: Predicted values are based on typical shifts for similar functional groups and structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₀O₃), the calculated exact mass is 178.06299 u. HRMS analysis would confirm this mass with high accuracy (typically within 5 ppm). unimi.it

Electron Ionization (EI) mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) at m/z = 178 would be observed. A major fragmentation pathway for related 1,4-benzodioxin-2-ones involves the loss of a carbon monoxide (CO) molecule (28 u) or a carbon dioxide (CO₂) molecule (44 u). sci-hub.se Other expected fragments could arise from the loss of a methyl group (•CH₃, 15 u) or acetone (B3395972) ((CH₃)₂CO, 58 u) via rearrangement.

Table 2: Expected HRMS Data and Fragmentation for this compound

| m/z (Fragment Ion) | Formula | Description |

|---|---|---|

| 178.0630 | [C₁₀H₁₀O₃]⁺ | Molecular Ion ([M]⁺) |

| 163.0395 | [C₉H₇O₃]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 150.0681 | [C₉H₁₀O₂]⁺ | Loss of carbon monoxide ([M-CO]⁺) |

| 134.0368 | [C₈H₆O₂]⁺ | Loss of carbon dioxide ([M-CO₂]⁺) |

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the six-membered lactone ring, which is expected in the range of 1750-1770 cm⁻¹. sci-hub.se

Other characteristic IR absorptions include C-H stretching vibrations for the aromatic ring (around 3050-3100 cm⁻¹) and the methyl groups (around 2850-2990 cm⁻¹). The C-O stretching vibrations of the ether and ester groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected around 1500-1600 cm⁻¹. docbrown.info

Raman spectroscopy, which relies on changes in polarizability, would also show the characteristic vibrational modes. scifiniti.comscifiniti.com The aromatic ring breathing modes are often strong in Raman spectra.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2990 | Medium |

| C=O Stretch (Lactone) | 1750 - 1770 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. Typically, substituted benzene derivatives show two main absorption bands: a strong E2 band around 200-220 nm and a weaker, more structured B band around 250-280 nm. The presence of the oxygen-containing dioxinone ring fused to the benzene ring will influence the exact position and intensity of these absorption maxima (λ_max).

Circular Dichroism (CD) Spectroscopy for Chiral Benzodioxinones

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov The target compound, this compound, is achiral because the carbon at position 3 is bonded to two identical methyl groups and is therefore not a stereocenter. Consequently, this specific molecule will not exhibit a CD spectrum.

However, CD spectroscopy is an indispensable tool for the stereochemical analysis of related chiral benzodioxinones, such as those with a single, non-identical substituent at the C3 position. rsc.org For such chiral analogues, CD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute configuration (R or S) of the stereocenter. nih.govarxiv.org The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the atoms. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Table 4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Lactone carbonyl | ~1.20 Å |

| C-O Bond Length | Lactone ester C-O | ~1.35 Å |

| C-O Bond Length | Ether C-O | ~1.37 Å |

| C-C Bond Length | Aromatic C=C | ~1.39 Å |

| Ring Conformation | Dihydrodioxinone ring | Half-chair or Twist |

Note: Expected values are based on crystallographic data for similar benzodioxane-containing structures.

Chromatographic Purity Assessment and Enantiomeric Excess Determination of this compound Samples

The rigorous evaluation of chemical purity and stereochemical integrity is fundamental in the characterization of synthesized compounds. For this compound, which possesses a quaternary stereocenter at the C3 position, both the assessment of impurities and the determination of enantiomeric composition are critical. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for these analyses. When the compound is prepared in an enantiomerically enriched form, chiral chromatography is the definitive method for quantifying enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of semi-volatile, thermally stable organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity analysis, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

In a typical analysis, a solution of the this compound sample is injected into the HPLC system. The main compound and any impurities travel through the column at different rates, resulting in their separation. A detector, commonly a Diode-Array Detector (DAD) or a UV-Vis detector, records the absorbance at a specific wavelength as the components elute. The resulting chromatogram displays peaks corresponding to each separated substance. The purity of the sample is determined by calculating the area percentage of the main compound's peak relative to the total area of all peaks in the chromatogram. This method is highly effective for identifying and quantifying process-related impurities and degradation products. nih.gov

Interactive Data Table: Typical HPLC Parameters for Purity Analysis of 1,4-Benzodioxane (B1196944) Derivatives

This table outlines exemplary conditions for the achiral purity assessment of compounds structurally related to this compound. nih.gov

| Parameter | Value/Description |

| Column | Waters XBridge™ C-18 (5 µm, 4.6 x 150 mm) or equivalent |

| Mobile Phase | Gradient of Acetonitrile and Water (with optional 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Detection Wavelength | ~290 nm (based on the benzodioxane chromophore) |

| Sample Preparation | ~1 mg/mL in mobile phase, filtered through a 0.45 µm filter |

Gas Chromatography (GC)

Gas Chromatography is another principal technique for assessing the purity of volatile and thermally stable compounds. In GC, the sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its broad response to organic compounds.

For a compound like this compound, a standard GC method would involve separation on a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. The purity is calculated based on the relative peak areas in the resulting chromatogram, similar to HPLC analysis. GC is particularly sensitive to volatile impurities that may not be well-resolved by HPLC. In some cases, derivatization may be employed to increase the volatility and thermal stability of analytes, although this is often not necessary for benzodioxane structures. researchgate.netnih.gov

Interactive Data Table: Illustrative GC Parameters for Purity Assessment

This table presents typical parameters that could be applied for the GC analysis of this compound. researchgate.net

| Parameter | Value/Description |

| Column | HP-5 (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, constant flow mode |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Sample Preparation | ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate |

Chiral Chromatography for Enantiomer Separation

The this compound molecule contains a chiral center at the C3 position. Therefore, it can exist as a pair of non-superimposable mirror images, or enantiomers ((R) and (S)). Chiral chromatography is the most effective and widely used method to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample. nih.gov This is crucial in fields where the biological activity of enantiomers can differ significantly. nih.gov

The separation is achieved using a chiral stationary phase (CSP). sigmaaldrich.com These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including 1,4-benzodioxane derivatives. unimi.it

The analysis is typically performed using chiral HPLC in normal-phase mode, with a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Interactive Data Table: Exemplary Chiral HPLC Method for Enantiomeric Excess Determination of 1,4-Benzodioxane Analogs

The following table details a representative method for the enantioseparation of 2-substituted 1,4-benzodioxane derivatives, which can be adapted for this compound. unimi.it

| Parameter | Value/Description |

| Column | Phenomenex Lux® Cellulose-1 (3 µm, 4.6 x 150 mm) or equivalent |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | Ambient (~25 °C) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | ~290 nm |

| Sample Preparation | ~0.5 mg/mL in mobile phase |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Nucleophilic and Electrophilic Reactions of the Benzodioxinone Core

No specific studies detailing the nucleophilic or electrophilic reactions of the 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one core were found. General reactivity for related benzodioxane structures often involves electrophilic aromatic substitution on the benzene (B151609) ring, but specific data on the directing effects and reactivity of the dimethyl-lactone portion of the target molecule is unavailable.

Ring-Opening and Rearrangement Reactions of this compound (e.g., to Ketenes)

There is no available literature describing the ring-opening or rearrangement reactions of this compound, including its potential transformation into ketene (B1206846) intermediates.

Oxidative and Reductive Transformations

Specific oxidative and reductive transformations of this compound have not been documented.

Photochemical Reactivity and Excited State Behavior of this compound

The photochemical reactivity and excited state behavior for this specific compound are not described in the available scientific literature.

Thermal Degradation and Stability Studies

While thermal decomposition studies have been conducted on the parent compound, 2,3-dihydro-1,4-benzodioxin rsc.org, no such data is available for its 3,3-dimethyl-2-one derivative. Information regarding its decomposition temperatures, products, and degradation pathways is currently unpublished.

Kinetic and Thermodynamic Studies of Reaction Pathways

Without established reaction pathways, no kinetic or thermodynamic studies for the reactions of this compound could be found.

Elucidation of Reaction Intermediates and Transition States

There are no available studies, either experimental or computational, that elucidate the reaction intermediates or transition states involved in the transformations of this compound.

Computational and Theoretical Studies on 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its chemical properties and reactivity. For 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, DFT studies can elucidate key aspects of its electronic character.

Detailed research findings from DFT calculations typically include the mapping of electron density to identify regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface can be generated to visualize the charge distribution. For instance, in related benzodioxane structures, the oxygen atoms of the dioxin ring and the carbonyl group are identified as regions of high negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. unimi.it

Furthermore, DFT is used to calculate the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In molecules like this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO is often centered on the carbonyl group and the aromatic ring. These calculations help predict how the molecule will interact with other reagents. unimi.itresearchgate.net

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.5 D |

Molecular Dynamics (MD) Simulations of this compound Conformations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of flexible molecules like this compound. The dihydro-1,4-benzodioxin ring is not planar and can adopt various conformations, such as boat or twist-boat forms. researchgate.net The presence of the dimethyl groups at the C3 position significantly influences the preferred conformation and the energy barrier between different conformers.

MD simulations can track the trajectory of each atom in the molecule, revealing the most stable conformations and the dynamics of their interconversion. mdpi.com By simulating the molecule in different environments (e.g., in a vacuum or in a specific solvent), researchers can understand how intermolecular interactions affect its shape. X-ray crystallography studies on related 2-substituted 2,3-dihydro-1,4-benzodioxines have shown that substituents can occupy either axial or equatorial positions, and the choice is influenced by steric and electronic effects. researchgate.netrsc.org MD simulations allow for the study of these conformational preferences in solution, which is often more relevant to biological and chemical reactivity than the static picture provided by crystal structures. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. plos.org These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated values, when compared with experimental spectra, can help assign specific signals to the corresponding nuclei in the molecule. mdpi.com Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. mdpi.com These calculated frequencies often show a systematic deviation from experimental values, but they can be scaled to achieve excellent agreement, aiding in the assignment of complex vibrational bands, such as the characteristic C=O stretch of the lactone group. nih.gov

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. plos.org Comparing the calculated maximum absorption wavelengths (λmax) with those obtained from experimental spectroscopy helps validate the computational model and provides insight into the electronic transitions occurring within the molecule. plos.org

| Spectroscopic Technique | Parameter | Typical Experimental Value | Typical Predicted Value (DFT) |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1720 cm⁻¹ scielo.br | ~1745 cm⁻¹ (unscaled) |

| ¹H NMR | Aromatic Protons | 6.8-7.0 ppm mdpi.com | 6.9-7.2 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm | ~168 ppm |

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions by mapping their potential energy surfaces. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov For this compound, computational analysis can be used to study reactions such as hydrolysis of the lactone ring or electrophilic aromatic substitution.

By using methods like DFT, researchers can calculate the energy of the molecule along a reaction coordinate, which represents the progress of the reaction. researchgate.net The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov Computational approaches can delineate the step-by-step energetics of a reaction, revealing whether a mechanism is concerted or stepwise and identifying any hidden intermediates. nih.govresearchgate.net This provides a detailed understanding of the factors controlling the reaction's feasibility and outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodioxinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For benzodioxinone derivatives, QSAR models can be developed to predict their activity for a specific biological target, guiding the design of new, more potent compounds. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.com Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). frontiersin.orgmdpi.com

For a series of benzodioxinone derivatives, important descriptors might include:

Topological descriptors: Molecular weight, branching indices.

Electronic descriptors: Partial charges on specific atoms, dipole moment.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molar refractivity, surface area. nih.gov

A robust QSAR model not only predicts the activity of new compounds but also provides insight into the structural features that are important for activity, thereby facilitating rational drug design. frontiersin.org

Biological and Biochemical Mechanisms of Action Investigated for 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Target Identification and Engagement Studies for 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

A thorough search of scientific literature and bioactivity databases did not yield any studies focused on the identification of specific molecular targets for this compound. There is currently no published data on target engagement assays, affinity chromatography, proteomic profiling, or other target deconvolution methods for this compound. Consequently, its biological targets remain uncharacterized.

Enzyme Modulation and Inhibition Mechanisms in vitro (e.g., α-glucosidase, acetylcholinesterase, AMPD2)

There are no available in vitro studies investigating the effects of this compound on enzyme activity. Specific assays for its potential inhibitory or modulatory effects on enzymes such as α-glucosidase, acetylcholinesterase, or AMPD2 (Adenosine Monophosphate Deaminase 2) have not been reported in the peer-reviewed literature. While derivatives of the broader 2,3-dihydro-1,4-benzodioxin scaffold have been explored for such activities, no data exists for the title compound. scielo.brscielo.brresearchgate.netresearchgate.net

Receptor-Ligand Binding Kinetics and Thermodynamics (where applicable)

No research has been published detailing the receptor-ligand binding kinetics or thermodynamics for this compound. Radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or other biophysical methods to determine its affinity (Kd), association/dissociation rates (kon/koff), or thermodynamic parameters (ΔH, ΔS) for any biological receptor have not been described in the scientific literature.

Cellular Pathway Perturbation Analysis in vitro (e.g., cell division, apoptosis)

Investigations into the effects of this compound on cellular pathways in vitro are absent from the current body of scientific literature. There are no reports from transcriptomic, proteomic, or cell-based phenotypic studies that describe its impact on cellular processes such as cell division, apoptosis, or other signaling cascades.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound Analogs

No structure-activity relationship (SAR) or structure-property relationship (SPR) studies have been published that specifically focus on or include this compound or its close analogs. The influence of the gem-dimethyl group at the C3 position and the lactone functionality on the biological activity of the 2,3-dihydro-1,4-benzodioxin scaffold has not been systematically investigated or reported.

Investigations into Antimicrobial and Antifungal Mechanisms at the Molecular Level

There is no available data from in vitro or mechanistic studies on the potential antimicrobial or antifungal properties of this compound. Studies to determine its minimum inhibitory concentration (MIC) against various bacterial or fungal strains, or to investigate its molecular mechanism of action (e.g., cell wall disruption, inhibition of nucleic acid synthesis) have not been published.

Autophagy or Apoptosis Induction Mechanisms in Cell Culture Models (as in vitro mechanistic studies)

The scientific literature contains no reports on the ability of this compound to induce autophagy or apoptosis in cell culture models. Mechanistic studies employing methods such as western blotting for apoptotic or autophagic markers (e.g., cleaved caspase-3, LC3-II), flow cytometry for Annexin V staining, or fluorescence microscopy to observe cellular morphology changes upon treatment with this compound have not been documented.

Advanced Research Applications and Methodological Development Involving 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Role of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one as a Synthetic Synthon or Intermediate in Complex Molecule Synthesis

The 2,3-dihydro-1,4-benzodioxin ring system is a foundational component in a multitude of therapeutically significant agents. eurekaselect.com Its derivatives are integral to compounds developed as antihypertensive agents, treatments for nervous system disorders, and as inhibitors of enzymes like 5-lipoxygenase for inflammatory diseases. eurekaselect.com

The versatility of the benzodioxin scaffold allows for extensive chemical modification, making it a valuable starting point in the synthesis of complex molecules. mdpi.com For instance, derivatives of 2,3-dihydro-1,4-benzodioxine have been utilized as key intermediates in the creation of potent and selective enzyme inhibitors. mdpi.com Synthetic strategies often involve the modification of functional groups attached to the benzodioxin core to fine-tune the pharmacological properties of the final compounds. mdpi.comnih.gov While direct examples of this compound as a synthetic intermediate are not extensively documented, its structure suggests potential for similar applications, where the dimethyl substitution could offer specific steric and electronic properties to the resulting complex molecules.

Table 1: Examples of Complex Molecules Derived from the 2,3-Dihydro-1,4-benzodioxin Scaffold

| Starting Material/Intermediate | Synthetic Target | Application Area |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Inhibitors | Anticancer Therapeutics |

| N-2,3-Dihydrobenzo sigmaaldrich.comsigmaaldrich.com-dioxin-6-amine | Sulfonamide-acetamide derivatives | Enzyme Inhibition (α-glucosidase) |

| 2,3-Dihydro-1,4-benzodioxin-2-methanol | Guanoxan | Antihepatotoxic Agent |

Integration of this compound into Novel Material Science Research (e.g., polymer precursors, functional materials, photoinitiators)

In the realm of material science, benzodioxinone structures are recognized for their potential in the development of novel polymers and functional materials. Specifically, they have been investigated as components of photoinitiating systems, which are crucial for converting light energy into chemical energy to initiate polymerization. sigmaaldrich.com Photoinitiators are essential in applications such as UV curing for coatings, inks, and adhesives. nih.gov

These systems can be classified into two main types: Type I, which undergo unimolecular bond cleavage, and Type II, which involve a bimolecular reaction with a coinitiator to generate free radicals. sigmaaldrich.com While the direct application of this compound as a polymer precursor or photoinitiator has not been detailed, its structural similarity to other benzodioxinone derivatives suggests it could be a candidate for such research. The development of novel photoinitiators is driven by the need for more efficient and specialized materials for technologies like 3D printing and advanced coatings. nih.govgoogle.com

Application in Agrochemical Research as Mechanistic Probes or Design Leads

The structural motif of 1,4-benzodioxin (B1211060) is present in compounds with known insecticidal activities. scielo.br This suggests that derivatives of this scaffold, potentially including this compound, could serve as leads in the design of new agrochemicals. The development of new pesticides and herbicides often relies on identifying novel chemical structures that can interact with specific biological targets in pests or weeds.

Agrochemical research also involves the use of chemical compounds as mechanistic probes to understand biological pathways. While there is no direct evidence of this compound being used in this capacity, its defined structure could be valuable for studying enzyme-ligand interactions or for understanding the mode of action of existing agrochemicals. The stability and specific substitution pattern of such a compound are desirable characteristics for a molecular probe.

Environmental Fate and Biodegradation Pathway Research of this compound (mechanistic degradation)

Currently, there is a lack of specific studies on the environmental fate and biodegradation pathways of this compound. Research into the environmental impact of chemical compounds is critical, and understanding the persistence, mobility, and transformation of such molecules in soil and water is a key area of environmental science.

Development of Advanced Analytical Methods for Detection and Quantification of this compound in Research Matrices

The detection and quantification of specific chemical compounds in complex mixtures, or "research matrices," is fundamental to many areas of scientific research. For compounds like this compound, analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be standard tools for characterization and purity assessment. unimi.it

For more sensitive detection and quantification, especially at low concentrations in biological or environmental samples, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be developed. These advanced techniques offer high selectivity and sensitivity, allowing for the precise measurement of the compound and its potential metabolites or degradation products. The development of such methods is a prerequisite for conducting detailed studies in areas like pharmacokinetics, environmental monitoring, and mechanistic biology.

Future Research Directions and Emerging Paradigms for 3,3 Dimethyl 2,3 Dihydro 1,4 Benzodioxin 2 One Studies

Exploration of Novel Synthetic Methodologies (e.g., machine learning-assisted synthesis design)

The integration of AI with automated synthesis platforms represents the next frontier. nih.gov An AI could design a synthetic route for 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, which is then executed by a robotic system, allowing for high-throughput synthesis and optimization of reaction conditions without continuous human intervention.

Table 1: Comparison of Synthetic Design Approaches

| Aspect | Traditional Synthesis Design | Machine Learning-Assisted Design |

|---|---|---|

| Route Discovery | Relies on chemist's experience, literature precedents, and chemical intuition. | Data-driven; proposes routes from millions of reactions, including non-intuitive pathways. chemcopilot.com |

| Optimization | Labor-intensive, iterative, and often requires extensive experimentation. | Algorithms can predict optimal conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. researchgate.net |

| Time & Resources | Can be a lengthy process involving significant manual effort and material consumption. | Drastically reduces planning time and can minimize experimental runs, saving resources. jrfglobal.com |

| Novelty | Often constrained by known reaction types and established mechanisms. | Can uncover novel disconnections and synthetic strategies, fostering innovation. nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Insights

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Future studies on the synthesis and reactions of this compound will benefit immensely from advanced spectroscopic techniques that allow for real-time, in-situ monitoring.

Process Analytical Technology (PAT) tools, such as in-line Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a continuous stream of data as a reaction proceeds. mdpi.com These non-invasive methods allow researchers to track the concentration of reactants, intermediates, and products in real-time. mdpi.com This capability is invaluable for understanding the kinetics of the formation of the benzodioxinone ring, identifying transient intermediates, and detecting the onset of side reactions.

Ultrafast spectroscopy techniques operate on femtosecond timescales, making it possible to observe molecular dynamics and the formation and breaking of chemical bonds as they happen. spectroscopyonline.com Applying these techniques could provide unprecedented insights into the electronic and structural changes during the synthesis of this compound. Furthermore, advanced imaging techniques, such as hyperspectral imaging, could provide spatially resolved chemical information within the reaction vessel, which is particularly useful for heterogeneous reactions. spectroscopyonline.com

Table 2: Spectroscopic Techniques for Reaction Analysis

| Technique | Information Provided | Application to Benzodioxinone Synthesis |

|---|---|---|

| In-situ FT-IR/Raman | Real-time concentration of functional groups, reaction kinetics. mdpi.com | Monitoring the formation of the ester carbonyl and the dioxin ring. |

| In-situ NMR | Detailed structural information on all soluble species, quantification. | Identifying reaction intermediates and quantifying product formation without sampling. |

| Mass Spectrometry | Detection of intermediates and products, high sensitivity. azooptics.com | Identifying transient species and confirming the mass of the final product in real-time. |

| Ultrafast Spectroscopy | Observation of bond formation/breaking, electronic transitions. spectroscopyonline.com | Elucidating the precise mechanism of ring closure and other key reaction steps. |

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. rsc.org For this compound, this integrated approach can guide research efforts, reduce experimental costs, and provide a deeper understanding of its properties and behavior.

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict a wide range of molecular properties, including geometric structures, spectroscopic signatures (IR, NMR), and reactivity. mdpi.com These predictions can be used to corroborate experimental findings or to guide the search for new derivatives with desired characteristics. For example, computational modeling could be used to design benzodioxinone derivatives with specific electronic properties that might enhance their biological activity. nih.gov

Molecular docking simulations can predict how this compound might bind to the active site of a protein. nih.gov This allows for the virtual screening of the compound against numerous biological targets, helping to prioritize which experimental assays are most likely to yield promising results. This synergy—where computation predicts and experiment validates—creates a powerful and efficient discovery cycle. mdpi.comresearchgate.net

Table 3: Workflow for Integrated Computational-Experimental Studies

| Stage | Computational Approach | Experimental Approach |

|---|---|---|

| 1. Design & Hypothesis | Design novel derivatives of this compound. Predict biological activity using molecular docking. nih.gov | Synthesize the parent compound and prioritized derivatives. |

| 2. Characterization | Calculate theoretical spectra (NMR, IR) and other physical properties using DFT. | Characterize synthesized compounds using NMR, IR, and mass spectrometry to confirm structure. |

| 3. Validation | Refine models based on experimental data. Perform molecular dynamics simulations to study binding stability. | Perform in vitro biological assays to test the computationally predicted activity. |

| 4. Optimization | Use validated models to design next-generation compounds with improved properties. | Synthesize and test optimized compounds based on new computational insights. |

Discovery of Unconventional Biological Targets and Modes of Action for Benzodioxinones

While the 1,4-benzodioxane (B1196944) scaffold is present in compounds with known biological activities, the full therapeutic potential of this compound remains largely unexplored. nih.gov Future research should employ modern drug discovery platforms to identify potentially novel and unconventional biological targets.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. By including this compound in HTS campaigns, researchers could uncover unexpected activities against a wide range of enzymes, receptors, or ion channels.

Phenotypic screening represents another powerful approach. Instead of testing against an isolated protein, this method involves applying the compound to whole cells or organisms and observing any changes in their phenotype (e.g., cell death, changes in morphology). This can reveal a compound's biological effect without prior knowledge of its specific target. Subsequent chemoproteomics and target deconvolution studies can then be used to identify the molecular target responsible for the observed effect. This strategy could uncover entirely new modes of action for the benzodioxinone class of compounds. nih.gov

Table 4: Modern Approaches for Target Discovery

| Approach | Principle | Potential Application for Benzodioxinones |

|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of a compound library against a specific molecular target. | Screening against kinases, proteases, or GPCRs to identify novel inhibitory or activating effects. |

| Phenotypic Screening | Observing the effect of a compound on the phenotype of a cell or organism. | Identifying compounds that induce cancer cell death or protect neurons from damage, without pre-selecting a target. |

| Chemoproteomics | Using chemical probes to identify the protein targets of a compound in a complex biological sample. | Identifying the direct binding partners of an active benzodioxinone derivative within the entire proteome. |

| Fragment-Based Screening | Screening smaller, simpler "fragment" molecules to find weak binders, then optimizing them into potent leads. | Using the benzodioxinone core as a starting fragment to build more complex and potent drug candidates. |

Contributions to Sustainable Chemistry through this compound Research

The principles of green chemistry are essential for the future of chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov Research on this compound can contribute to and benefit from this paradigm shift. wjpmr.com

Future synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or solvent-free reaction conditions. mdpi.com

The use of renewable feedstocks is a key pillar of sustainable chemistry. kit.edu Researchers could explore synthetic pathways that utilize starting materials derived from biomass, such as lignin, which is a rich source of aromatic compounds. kit.edu Catalysis, particularly biocatalysis (using enzymes) and photocatalysis, offers a way to perform chemical transformations under milder conditions with higher selectivity, reducing energy consumption and waste generation. mdpi.com Furthermore, technologies like microwave-assisted synthesis and flow chemistry can significantly shorten reaction times and improve energy efficiency. mdpi.comnih.govnih.gov

Table 5: Green Chemistry Principles in Benzodioxinone Synthesis

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Often derived from petrochemicals. | Utilizing renewable feedstocks, such as catechols derived from lignin. kit.edu |

| Solvents | Use of volatile organic compounds (VOCs). | Employing water, ionic liquids, or solvent-free conditions (mechanochemistry). ejcmpr.com |

| Catalysis | Use of stoichiometric reagents, which generate waste. | Employing reusable catalysts (heterogeneous catalysts, enzymes) to improve atom economy. mdpi.com |

| Energy | Conventional heating requiring long reaction times. | Microwave irradiation or flow chemistry to reduce reaction time and energy consumption. mdpi.comnih.gov |

| Waste | Multi-step synthesis with purification at each stage, generating significant waste. | Developing one-pot or tandem reactions to minimize intermediate purifications and waste. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using 1,4-benzodioxane derivatives with acetylating agents (e.g., acetyl chloride) under controlled temperatures (60–80°C) and inert atmospheres. Optimization includes adjusting stoichiometric ratios, catalyst selection (e.g., Lewis acids), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Comparative analysis of similar benzodioxin derivatives suggests that methyl group positioning influences reaction efficiency, necessitating NMR monitoring to confirm intermediate structures .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the stereochemistry of the dioxin ring and confirms substituent positions. SHELXL refinement is recommended for high-resolution data to address potential twinning or disorder .

- Spectroscopy : and NMR (CDCl) identify methyl groups (δ ~1.4–1.6 ppm) and carbonyl signals (δ ~170 ppm). IR spectroscopy verifies the lactone carbonyl stretch (~1750 cm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of benzodioxin derivatives, such as enzyme inhibition efficacy?

- Methodological Answer : Discrepancies in biological activity (e.g., COX inhibition vs. antioxidant capacity) are addressed through:

- Dose-Response Assays : Testing derivatives across a concentration gradient (e.g., 0.1–100 µM) to establish IC values.

- Structural-Activity Relationship (SAR) Studies : Comparing substituent effects using analogs (e.g., 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol vs. nitro/thio-substituted triazoles) .

- Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to target enzymes, validated by mutagenesis studies .

Q. How can computational chemistry guide the design of 3,3-dimethyl derivatives for materials science applications, such as conductive polymers?

- Methodological Answer :

- DFT Calculations : Evaluate electron density distributions and HOMO-LUMO gaps to predict conductivity. For example, the benzodioxin core’s planar structure facilitates π-π stacking, which is critical for charge transport .

- Spectral Simulations : Compare computed (Gaussian 16) vs. experimental UV-Vis spectra to assess conjugation extent. Substituents like ethynyl groups (e.g., 4-ethynyl derivatives) enhance absorption in the visible range .

Q. What advanced techniques validate the compound’s interactions with biological macromolecules (e.g., proteins) in pharmacological studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to targets like cyclooxygenase (COX).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Cryo-EM : Resolves structural changes in macromolecules upon ligand binding at near-atomic resolution .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Re-synthesize the compound using literature protocols and compare melting points (reported range: 48–49°C for the core structure) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHO) to rule out impurities.

- Cross-Validation : Compare NMR data with PubChem records (CAS 1011-48-9) and independent studies .

Comparative Analysis

Q. What distinguishes the reactivity of 3,3-dimethyl derivatives from non-methylated benzodioxinones in nucleophilic substitution reactions?

- Methodological Answer : Methyl groups at the 3-position sterically hinder nucleophilic attack at the carbonyl carbon, reducing reactivity compared to non-methylated analogs (e.g., 2,3-dihydro-1,4-benzodioxin-2-one). Kinetic studies (monitored by NMR) show slower reaction rates with amines or thiols, requiring elevated temperatures (80–100°C) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential dust formation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Screening : Follow EPA DSSTox guidelines (DTXSID80905943) for ecotoxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.